2-(4-METHYLBENZENESULFONAMIDO)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S2/c1-13-6-9-15(10-7-13)32(29,30)24-17-5-3-2-4-16(17)20(26)23-21-22-18-11-8-14(25(27)28)12-19(18)31-21/h2-12,24H,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSANSAUJMJYFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLBENZENESULFONAMIDO)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group into the benzothiazole ring.
Sulfonation: Attachment of the methylbenzenesulfonamido group to the benzene ring.
Amidation: Formation of the benzamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Various substituents can be introduced into the benzene or benzothiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures to 2-(4-Methylbenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exhibit significant biological activities:
- Inhibition of Enzymes : This compound has been identified as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which is crucial in the regulation of glucocorticoid metabolism. This inhibition is particularly relevant for the treatment of metabolic disorders such as type 2 diabetes and obesity.
- Anticonvulsant Activity : Some studies suggest that benzothiazole derivatives may possess anticonvulsant properties, making them candidates for neurological disorder treatments.
- Antimicrobial Properties : The presence of the sulfonamide group in the structure indicates potential antibacterial activity, similar to other sulfonamide derivatives .
Case Studies and Research Findings
Several studies have focused on the biological efficacy and pharmacological potential of this compound:
- Metabolic Disease Treatment : A study demonstrated that compounds similar to this compound could effectively reduce glucose levels in diabetic models by inhibiting 11β-HSD1, thus supporting its application in metabolic disease therapies .
- Antimicrobial Testing : Research conducted on related sulfonamide compounds revealed promising results against various bacterial strains, suggesting that this compound may also exhibit similar antimicrobial efficacy .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole | Contains a benzothiazole core | Antimicrobial properties |
| Sulfanilamide | Contains a sulfonamide group | Antibacterial activity |
| 4-Methoxybenzamide | Contains a methoxybenzene moiety | Potential anti-inflammatory effects |
| This compound | Nitro-substituted benzothiazole and sulfonamide linkage | Inhibits 11β-HSD1; potential anticonvulsant |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The nitro and sulfonamido groups could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and bioactivity, 2-(4-methylbenzenesulfonamide)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is compared to three structurally related sulfonamide-benzothiazole derivatives (Table 1).
Key Findings:
Electron-Withdrawing vs. Electron-Donating Groups: The 6-nitro group in the target compound enhances kinase binding affinity (IC50 = 18 nM for EGFR) compared to the 6-amino analog (>1 µM) . Nitro groups stabilize charge interactions in the ATP-binding pocket, whereas amino groups disrupt hydrophobic contacts. The 5-nitro isomer (third compound in Table 1) shows reduced potency (IC50 = 65 nM), highlighting the critical role of nitro positioning .
Sulfonamide Substitution :
- The 4-methyl substituent on the sulfonamide improves logP (3.2 vs. 2.8 for the 4-fluoro analog) but reduces solubility (12.5 µg/mL vs. 45 µg/mL). Fluorine’s electronegativity increases polarity but may sterically hinder target engagement .
Benzothiazole Modifications :
- Removal of the benzamide linker (as in the fourth compound) abolishes activity, emphasizing the necessity of the hybrid structure for target inhibition .
Biological Activity
The compound 2-(4-Methylbenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structural features, including a sulfonamide group and a nitro-substituted benzothiazole moiety, suggest a variety of mechanisms through which it may exert biological effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 360.37 g/mol. The compound's structure can be broken down into the following components:
- Benzamide Backbone : Provides stability and allows for interactions with biological targets.
- Sulfonamide Group : Known for its role in enzyme inhibition.
- Nitro Group : Often associated with increased biological activity due to its electron-withdrawing properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes, such as carbonic anhydrase IX, which is overexpressed in various cancers. This inhibition could disrupt tumor growth and proliferation.
- Antimicrobial Activity : Nitro groups are known to enhance the antimicrobial properties of compounds by generating reactive nitrogen species that can damage microbial DNA.
- Antitumor Activity : Preliminary studies indicate that similar benzothiazole derivatives exhibit significant antitumor effects by inducing apoptosis in cancer cells.
Antitumor Activity
Recent research has demonstrated that derivatives of benzothiazole, including those similar to our compound, show promising antitumor activity. For instance, compounds with nitro substitutions have been shown to inhibit cell proliferation in various cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 5 | 6.26 ± 0.33 | HCC827 |
| Compound 6 | 6.48 ± 0.11 | NCI-H358 |
| Compound 15 | Not specified | Various |
These results indicate that the presence of the nitro group significantly enhances the antitumor efficacy of these compounds in vitro .
Antimicrobial Activity
The antimicrobial potential has been evaluated against both Gram-positive and Gram-negative bacteria. The following table summarizes the findings:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Saccharomyces cerevisiae | 128 µg/mL |
These results suggest that the compound exhibits moderate antimicrobial activity, which may be attributed to its ability to disrupt bacterial cell functions .
Case Studies
- Anticonvulsant Activity : A study involving related compounds showed that certain derivatives exhibited anticonvulsant properties comparable to standard medications like phenytoin. The screening was performed using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating potential therapeutic applications in epilepsy .
- Pharmacological Evaluation : A comprehensive pharmacological evaluation revealed that compounds similar to this compound demonstrated significant anti-inflammatory and analgesic effects in animal models, suggesting broader therapeutic applications beyond oncology .
Q & A
Basic Question: What are the recommended methodologies for synthesizing 2-(4-methylbenzenesulfonamido)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Coupling of the benzothiazole core (e.g., 6-nitro-1,3-benzothiazol-2-amine) with a benzamide intermediate via nucleophilic acyl substitution. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for solubility .
- Step 2: Sulfonylation of the amide group using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide moiety .
- Optimization:
- Use catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance coupling efficiency .
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
- Control temperature (reflux conditions in ethanol/dichloromethane) to minimize side reactions .
Basic Question: How is the molecular structure of this compound validated in crystallographic studies?
Answer:
X-ray crystallography is the gold standard:
- Data Collection: High-resolution diffraction data from single crystals (grown via vapor diffusion in methanol/water mixtures).
- Refinement: Use SHELXL for small-molecule refinement, which handles anisotropic displacement parameters and hydrogen bonding networks .
- Visualization: ORTEP-3 or WinGX for graphical representation of thermal ellipsoids and bond geometries, ensuring accurate stereochemical assignments .
Basic Question: What preliminary assays are used to evaluate its biological activity?
Answer:
Initial screening focuses on:
- Antiproliferative Activity: MTT assays in cancer cell lines (e.g., renal cell adenocarcinoma 769-P), comparing IC₅₀ values to reference drugs like cisplatin .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, leveraging the benzothiazole moiety’s affinity for ATP-binding pockets .
- Solubility Profiling: Shake-flask method in PBS (pH 7.4) to assess bioavailability potential .
Advanced Question: How can researchers resolve contradictions in biological activity data across different studies?
Answer:
Contradictions may arise from assay conditions or structural analogs. Mitigation strategies include:
- Comparative Studies: Synthesize and test derivatives with systematic substitutions (e.g., replacing the nitro group with methoxy) to isolate functional group contributions .
- Dose-Response Analysis: Use Hill slope models to distinguish between specific target interactions and non-specific cytotoxicity .
- In Silico Validation: Molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or tubulin, correlating computational results with experimental IC₅₀ values .
Advanced Question: What strategies improve the compound’s aqueous solubility without compromising bioactivity?
Answer:
- Structural Modifications:
- Introduce hydrophilic groups (e.g., hydroxyl or morpholine) at the 4-methyl position of the benzenesulfonamide moiety .
- Replace the nitro group with a trifluoromethyl group to balance lipophilicity and metabolic stability .
- Formulation Approaches:
Advanced Question: How can target engagement mechanisms be elucidated for this compound?
Answer:
- Pull-Down Assays: Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, identified via LC-MS/MS .
- Cellular Thermal Shift Assay (CETSA): Measure thermal stabilization of target proteins in the presence of the compound, confirming direct interaction .
- Transcriptomics: RNA-seq analysis of treated vs. untreated cells to map pathway enrichment (e.g., apoptosis or cell cycle arrest) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
